

2-Amino-4-morpholino-s-triazine derivatives synthesis

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Compound of Interest		
Compound Name:	2-Amino-4-morpholino-s-triazine	
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An In-depth Technical Guide to the Synthesis of **2-Amino-4-Morpholino-s-Triazine** Derivatives

Introduction

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility stems from the three reactive sites on the triazine ring (positions 2, 4, and 6), which can be readily functionalized through sequential nucleophilic substitution reactions.[1][3] This allows for the creation of a diverse library of derivatives with tailored physicochemical and biological properties. Among these, **2-amino-4-morpholino-s-triazine** derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities.[1][2][4] The morpholine moiety is known to enhance the pharmacological profile of compounds, while the amino group provides a crucial point for further molecular hybridization. [1][5]

This technical guide provides a comprehensive overview of the synthesis of **2-amino-4-morpholino-s-triazine** derivatives, intended for researchers, scientists, and drug development professionals. It covers the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods.

Core Synthetic Strategy: Sequential Nucleophilic Substitution







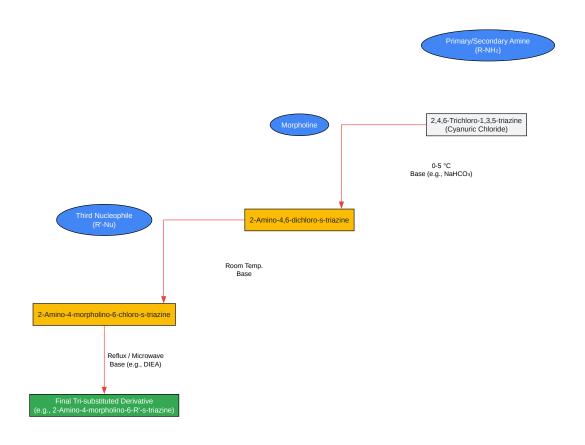
The most common and cost-effective approach for synthesizing substituted s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on the triazine ring can be replaced by various nucleophiles, such as amines and alkoxides, in a stepwise manner. This selectivity is achieved by carefully controlling the reaction temperature.[1][3]

The reactivity of the chlorine atoms decreases with each substitution, as the electron-donating character of the incoming nucleophile reduces the electrophilicity of the remaining carbon atoms in the triazine ring.[1] This principle allows for a controlled, sequential synthesis:

- First Substitution: Occurs at low temperatures, typically 0-5 °C.
- Second Substitution: Requires ambient or room temperature.
- Third Substitution: Necessitates elevated temperatures, often achieved through reflux or microwave irradiation.[1]

This temperature-dependent reactivity is fundamental to producing asymmetrically substituted triazines, such as the target 2-amino-4-morpholino derivatives.





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Caption: General synthesis pathway for tri-substituted s-triazines.

Experimental Protocols

The synthesis of **2-amino-4-morpholino-s-triazine** derivatives can be accomplished through various methods, including conventional heating (reflux) and microwave-assisted synthesis. Microwave irradiation often provides significant advantages, such as higher yields and dramatically reduced reaction times.[3][6][7]

Protocol 1: Stepwise Synthesis via Conventional Heating

This protocol describes the sequential substitution of cyanuric chloride to yield a di-substituted intermediate, followed by the introduction of a third nucleophile.



Step 1: Synthesis of 2-(Substituted amino)-4,6-dichloro-s-triazine (Mono-substituted Intermediate)

- Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.[8][9]
- Cool the solution to 0–5 °C in an ice bath.
- In a separate flask, dissolve the primary or secondary amine (1 equivalent) in the same solvent.
- Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents), to the cyanuric chloride solution.[3][8]
- Add the amine solution dropwise to the stirring cyanuric chloride mixture over 30-40 minutes,
 maintaining the temperature at 0–5 °C.[3]
- Continue stirring the reaction mixture at this temperature for 2–4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice/water to precipitate the product.
 [9]
- Filter the resulting solid, wash thoroughly with distilled water, and dry under vacuum to obtain the mono-substituted intermediate.

Step 2: Synthesis of 2-(Substituted amino)-4-morpholino-6-chloro-s-triazine (Di-substituted Intermediate)

- Dissolve the mono-substituted intermediate from Step 1 (1 equivalent) in a solvent like 1,4dioxane or THF.
- Add morpholine (1.1 equivalents) to the solution.
- Add a base (e.g., triethylamine or DIEA) and allow the mixture to stir at room temperature overnight.[1][10]



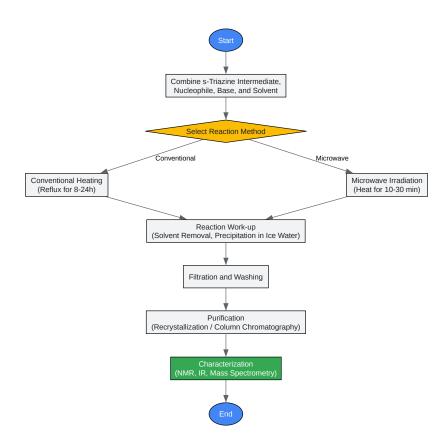
- Monitor the reaction by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified or used directly in the next step.

Protocol 2: Microwave-Assisted Synthesis of Trisubstituted Derivatives

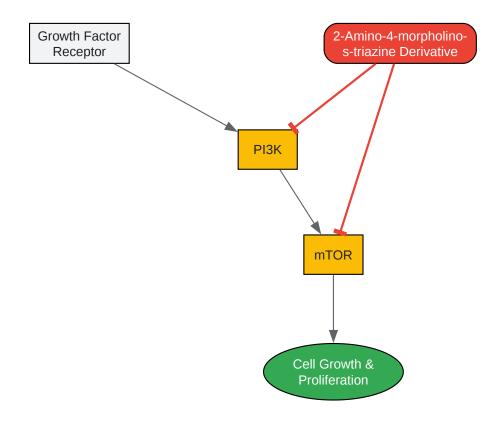
This method is particularly effective for the final substitution step, which typically requires higher energy input.[6][7]

- Place the di-substituted chloro-s-triazine intermediate (1 equivalent) in a microwave-safe reaction vessel.
- Add a solvent such as THF or 1,4-dioxane.
- Add the final nucleophile (e.g., a different amine, 1.1 equivalents) and a base like
 Diisopropylethylamine (DIEA) (2.2 equivalents).[8]
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a specified temperature (e.g., 70-120 °C) for a short duration (e.g., 10–30 minutes).[6][7][8]
- After cooling, remove the solvent under reduced pressure.
- Purify the crude product by pouring it into ice water to induce precipitation, followed by filtration, or by column chromatography to yield the final tri-substituted derivative.









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